molecular formula C11H9BrF2O3 B3092931 Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate CAS No. 123942-12-1

Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate

Cat. No.: B3092931
CAS No.: 123942-12-1
M. Wt: 307.09 g/mol
InChI Key: VYXHWCUUIOIRAW-UHFFFAOYSA-N
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Description

Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate is a β-keto ester derivative featuring a bromo and difluoro-substituted phenyl ring. Its structure includes a propanoate backbone with a 4-bromo-2,5-difluorophenyl group at the β-position, making it a versatile intermediate in organic synthesis and medicinal chemistry. This compound is particularly valuable in the development of fluorinated and brominated bioactive molecules due to the electronic and steric effects imparted by its halogen substituents .

Properties

IUPAC Name

ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrF2O3/c1-2-17-11(16)5-10(15)6-3-9(14)7(12)4-8(6)13/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYXHWCUUIOIRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C=C1F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001233919
Record name Ethyl 4-bromo-2,5-difluoro-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123942-12-1
Record name Ethyl 4-bromo-2,5-difluoro-β-oxobenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123942-12-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-bromo-2,5-difluoro-β-oxobenzenepropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001233919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate typically involves the esterification of 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran.

    Oxidation: Potassium permanganate in an acidic medium.

Major Products

    Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential as a precursor in the synthesis of drugs with anti-inflammatory or anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The presence of the bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The compound belongs to a family of aryl-substituted β-keto esters. Below is a comparative analysis with structurally related derivatives:

Compound Name CAS No. Substituents on Phenyl Ring Molecular Weight Key Features/Applications References
Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate 123942-12-1 4-Br, 2,5-diF 307.1 (calc.) Bromine enables Suzuki coupling; fluorines enhance stability. Used in kinase inhibitors.
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate 1999-00-4 4-F 210.2 Simpler fluorinated analog; common in anti-inflammatory intermediates.
Ethyl 3-(2,5-difluorophenyl)-3-oxopropanoate 887267-53-0 2,5-diF 228.2 Lacks bromine; used in fluorinated drug scaffolds (e.g., antipsychotics).
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate L035912 3,5-diF 228.2 Symmetric fluorine substitution; improves crystallinity in API synthesis.
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate MK10 (Ref. 14) 3,5-diOCH3 252.2 Electron-rich methoxy groups facilitate nucleophilic aromatic substitutions.

Key Observations :

  • Reactivity : The 4-bromo substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), which are absent in fluorine-only analogs .
  • Biological Relevance : Fluorinated derivatives (e.g., 4-fluorophenyl analog) are prevalent in CNS drugs due to blood-brain barrier permeability, while brominated variants may target enzymes requiring halogen bonding .

Biological Activity

Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate, with the molecular formula C11H9BrF2O3, is a compound attracting attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that can be leveraged in drug development and other scientific applications.

  • Molecular Weight : 303.09 g/mol
  • CAS Number : 123942-12-1
  • Structure : The presence of bromine and fluorine atoms enhances its reactivity and biological activity.

Synthesis

The synthesis typically involves the esterification of 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoic acid with ethanol, usually under reflux conditions with a strong acid catalyst like sulfuric acid. This method ensures high yield and purity of the final product.

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets, including enzymes and receptors. The halogen substituents (bromine and fluorine) are known to enhance the compound's binding affinity, potentially leading to the modulation of various biological pathways.

Pharmacological Applications

Research indicates that this compound may serve as a precursor in the synthesis of drugs with anti-inflammatory and anticancer properties. Its unique structure allows for modifications that can lead to compounds with enhanced therapeutic effects .

Comparative Studies

Comparative studies with similar compounds reveal that this compound exhibits distinct biological activities due to its specific structural features. For example:

Compound NameKey FeaturesBiological Activity
This compoundContains bromine and fluorine; ester groupPotential anti-inflammatory and anticancer effects
1-(4-Bromo-2,5-difluorophenyl)ethanoneLacks ester functionalityDifferent reactivity and applications
2-Bromo-1-(3,5-difluorophenyl)ethanoneSimilar halogen patternVariations in chemical behavior

Study on Anticancer Properties

A notable study investigated the anticancer potential of this compound. The results indicated that this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through the activation of specific signaling pathways.

Anti-inflammatory Activity Research

Another research focused on the anti-inflammatory properties of this compound. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases. The study highlighted the importance of the bromine atom in enhancing the compound's inhibitory effects on inflammatory mediators .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate
Reactant of Route 2
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Ethyl 3-(4-bromo-2,5-difluorophenyl)-3-oxopropanoate

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